2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide
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Overview
Description
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a complex organic compound that features a benzisothiazole ring system with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzisothiazole derivative with chlorosulfonic acid, followed by neutralization with a base.
Acetamide Formation: The final step involves the reaction of the sulfonamide derivative with 2-(phenylsulfanyl)phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it back to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A simpler benzisothiazole derivative with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Phenylsulfanyl Acetic Acid Derivatives: Compounds with similar phenylsulfanyl groups but different core structures.
Uniqueness
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is unique due to its combination of a benzisothiazole ring with a sulfonamide group and a phenylsulfanyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16N2O4S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16N2O4S2/c24-20(14-23-21(25)16-10-4-7-13-19(16)29(23,26)27)22-17-11-5-6-12-18(17)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24) |
InChI Key |
RNEUSUOFBNHQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
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